5-(2-Chlorophenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole
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Overview
Description
5-(2-Chlorophenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
Scientific Research Applications
5-(2-Chlorophenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)Furan-2-Carboxylic Acid
- 5-(2-chlorophenyl)furan-2-carbohydrazide
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine .
Uniqueness
5-(2-Chlorophenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62149-20-6 |
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Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-methyl-3-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C19H19ClN2O/c1-3-13-23-19-17(14-9-5-4-6-10-14)21-22(2)18(19)15-11-7-8-12-16(15)20/h4-12H,3,13H2,1-2H3 |
InChI Key |
MCIKUGFWKKLQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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